3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine
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Overview
Description
3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethylformamide dimethyl acetal with hydrazine hydrate, followed by chlorination using thionyl chloride. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control systems allows for the consistent production of this compound, meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or other electrophiles, forming complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities and properties depending on the substituents introduced.
Scientific Research Applications
3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals, including herbicides and fungicides.
Material Science: It is investigated for its role in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring’s ability to form stable complexes with metal ions also contributes to its biological activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1,5-dimethyl-1H-1,2,4-triazole: Similar in structure but lacks the N-methyl group, which can influence its reactivity and biological activity.
1,2,4-triazole: The parent compound of the triazole family, widely studied for its diverse applications.
3,5-dimethyl-1H-1,2,4-triazole: Another derivative with different substitution patterns, affecting its chemical properties.
Uniqueness
3-chloro-N,1-dimethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
5-chloro-N,2-dimethyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c1-6-4-7-3(5)8-9(4)2/h1-2H3,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOGNWLDANNBNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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